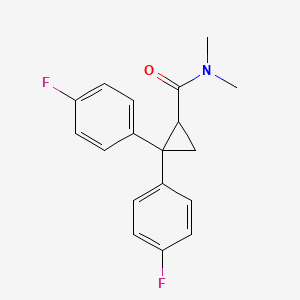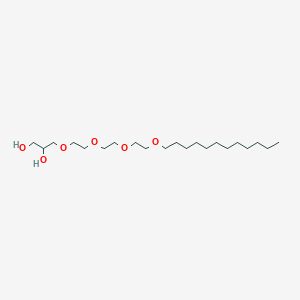
4,7,10,13-Tetraoxapentacosane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13-Tetraoxapentacosane-1,2-diol is an organic compound with the molecular formula C21H44O6 It is characterized by the presence of multiple ether linkages and hydroxyl groups, making it a polyether diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxapentacosane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the reaction of an alkene with osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form the corresponding diol . The reaction conditions often require a solvent such as acetone or water, and the reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13-Tetraoxapentacosane-1,2-diol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the diol into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
Applications De Recherche Scientifique
4,7,10,13-Tetraoxapentacosane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 4,7,10,13-Tetraoxapentacosane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ether linkages provide flexibility and solubility, enhancing the compound’s ability to interact with different substrates.
Comparaison Avec Des Composés Similaires
4,7,10,13-Tetraoxapentacosane-1,2-diol can be compared with other polyether diols such as:
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and applications.
Polypropylene glycol (PPG): Another polyether diol with distinct properties and uses.
1,2-Dodecanediol: A shorter-chain diol with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer unique solubility and reactivity characteristics.
Propriétés
Numéro CAS |
63823-21-2 |
|---|---|
Formule moléculaire |
C21H44O6 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
3-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-20-21(23)19-22/h21-23H,2-20H2,1H3 |
Clé InChI |
HDURIBZAFCWJJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

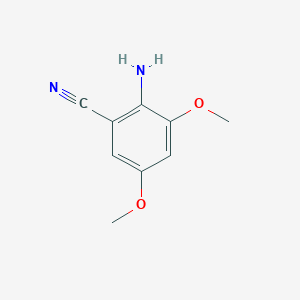
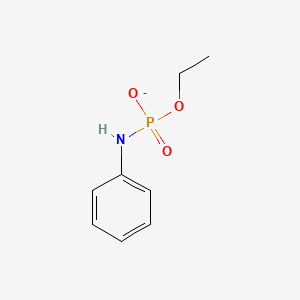
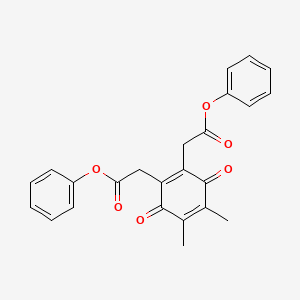
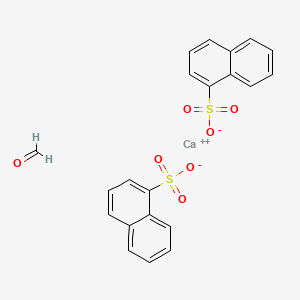

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
